Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
KF 38789 inhibits the binding ofcells to immobilized P-selectin IgG chimeric protein (P-selectin-Ig) with an IC50 value of 1.97 μM. Selective inhibitor of P-selectin-mediated cell adhesion (IC50 = 1.97 μM) that displays no effects on L-selectin- and E-selectin-mediated adhesion. Blocks P-selectin-mediated binding in vitro and leukocyte accumulation in vivo.
Potent and selective CCR1 antagonist (IC50 = 8.4 μM). Ki values are 0.04 nM (CCR1) and >10 nM (CCR5, CXCR2 and CXCR4). Displays inverse agonist activity for US28, a HCMV-encoded receptor. Able to produce concentration-dependent inhibition of MIP-1α and Ca2+ mobilization. Selective CCR1 receptor antagonist (Ki values are 0.04, > 10, > 10 and > 10 nM for CCR1, CCR5, CXCR2 and CXCR4 receptors respectively). Inhibits MIP-1α-induced intracellular calcium mobilization (IC50 = 2.5 μM). Also a full inverse agonist at US28, a� HCMV-encoded chemokine receptor.
B-HT 933 is an agonist of α2-adrenergic receptors (α2-ARs) with an EC50 value of 0.65 μM for contraction of canine sapheneous veins. It induces concentration-dependent inhibition of the twitch response in rat vas deferens and guinea pig ileum. B-HT 933 induces sedation and reduces motor activity in mice, an effect that is reversed by the α2-AR antagonist yohimbine. B-HT 933 decreases blood pressure and cardiac output in cats injected with 30 μg/kg intracisternally. It also exhibits antinociceptive effects in mice with ED50 values of 12.5, 20.5, and 6.1 mg/kg for the tail-immersion, tail-pinch, and acetic acid writhing tests, respectively. Selective α2-adrenoceptor agonist. Exhibits greater than 300-fold selectivity for the α2-adrenoceptor over the α1-adrenoceptor.
TCS 46b is a subtype-selective NR1A/NR2B NMDA receptor antagonist. Orally active, subtype-selective NR1A/NR2B NMDA receptor antagonist (IC50 values are 5.3, 35000 and > 100000 nM for NR1A/2B, NR1A/2A and NR1A/2C receptor subtypes respectively). Potentiates the effect of L-DOPA in 6-OHDA-lesioned rats following oral administration.
DPPI 1c is an inhibitor of dipeptidyl peptidase 4 (DPP-4; IC50 = 104 nM in an enzyme assay). It decreases plasma glucose levels by 46 to 67% in an oral glucose challenge in fasted, diabetic KK/H1J mice when administered at doses ranging from 0.3 to 5 mg/kg. DPPI 1c decreases plasma DPP-4 activity by approximately 50% and increases plasma glucagon-like peptide 1 (GLP-1) levels in KK/H1J mice. Inhibitor of dipeptidyl peptidase IV (DPP-IV) (IC50 = 104 nM) that displays selectivity over enzymes with DPP-like activity (IC50 > 30 μM). Increases plasma GLP-1 levels and improves glucose tolerance in diabetic mice following oral glucose challenge.
Dipeptidyl peptidase IV inhibitor. Inhibits rat, canine, human and monkey enzymes with IC50 values of 3, 5, 8, and 8 nM respectively. Long-acting hypoglycemic agent; attenuates glucose excursion following glucose loading in Zucker fatty rats.
Formyl peptide receptor (FPR) agonist that potently activates neutrophils in vitro (EC50 values are 42 and 630 nM for neutrophil chemotaxis and Ca2+ mobilization respectively).
Highly selective and potent CB2 receptor agonist (Ki values are 0.037 and 363 nM for CB2 and CB1 receptors, respectively). Highly selective CB2 receptor agonist; Ki values are 0.037 and 363 nM for CB2 and CB1 receptors respectively. Increases P-ERK1/2 expression in HL-60 cells in vitro.